Toxoflavin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Inhibition of IRE1α in Cancer Research

Scientific Field: Cancer Research

Summary of Application: Toxoflavin (TXF) has been identified as a potent small molecule inhibitor of Inositol-requiring enzyme 1α (IRE1α), a conserved endoplasmic reticulum (ER) stress sensor. .

Methods of Application: The researchers used luciferase reporter systems to screen compounds that inhibited the IRE1α-XBP1s signaling pathway. .

Results or Outcomes: Kinetic analysis showed that TXF caused time- and reducing reagent-dependent irreversible inhibition on IRE1α, implying that ROS might participate in the inhibition process. .

Degradation in Plant Pathology

Scientific Field: Plant Pathology

Summary of Application: Toxoflavin, a phytotoxin produced by Burkholderia glumae BGR1, has been known to be the key factor in rice grain rot and wilt in many field crops.

Methods of Application: Recently, a toxoflavin-degrading enzyme (TxDE) was identified from Paenibacillus polymyxa JH2, providing a possible antivirulence strategy for toxoflavin-mediated plant diseases.

Results or Outcomes: The discovery of TxDE offers a potential solution to mitigate the impact of toxoflavin on agricultural crops.

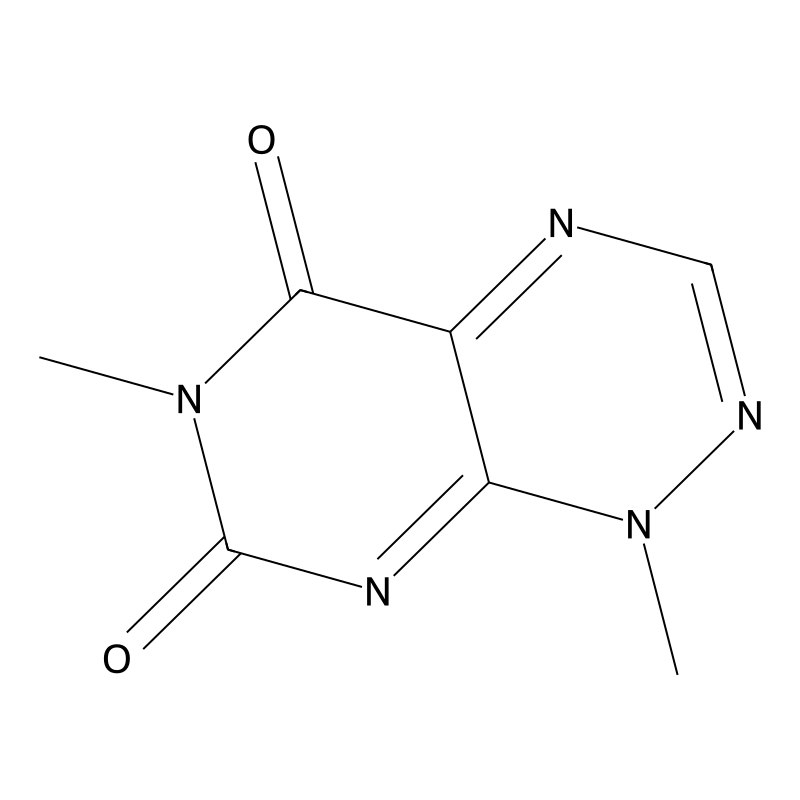

Toxoflavin is a naturally occurring azapteridine compound produced by certain bacteria, particularly species of the genus Burkholderia. It is recognized as a phytotoxin, primarily associated with causing rice grain rot, thus impacting agricultural productivity. Structurally, toxoflavin consists of a triazine ring fused with a pyridine moiety, contributing to its biological activity and toxicity. The compound exhibits redox properties that can reduce cell viability, making it a significant factor in plant-pathogen interactions .

Toxoflavin's mechanism of action depends on the context. As a toxin, it disrupts cellular processes in plants, fungi, animals, and microorganisms []. The exact mechanism is still being elucidated, but it might involve inhibiting protein synthesis or disrupting cellular membranes [].

In its potential role as an antitumor agent, Toxoflavin seems to interfere with the Wnt signaling pathway, a crucial pathway in cell proliferation and differentiation []. It might achieve this by acting as an antagonist of the TCF4/β-catenin complex, a key player in the Wnt signaling cascade []. More research is needed to fully understand its antitumor potential.

Additionally, toxoflavin can be degraded in alkaline conditions; for instance, it is reported to degrade in 0.1% ammonia solution, leading to identifiable degradation products . The structural integrity of toxoflavin allows it to interact with various biological systems, facilitating both its toxicity and potential therapeutic applications.

Toxoflavin exhibits significant biological activity as a phytotoxin. Its primary mechanism involves the inhibition of cellular processes in plants, leading to symptoms such as wilting and decay. The compound's redox properties contribute to oxidative stress within plant cells, disrupting normal physiological functions . Furthermore, toxoflavin has been implicated in enhancing the virulence of Burkholderia species by suppressing plant immune responses .

The biological impact of toxoflavin extends beyond plants; it has been studied for its potential effects on human health due to its cytotoxic properties. Understanding these interactions is crucial for developing strategies to combat plant diseases caused by Burkholderia species.

The biosynthesis of toxoflavin involves a complex pathway characterized by several enzymatic steps. Recent studies have successfully reconstituted the biosynthetic pathway in Escherichia coli, identifying key intermediates such as ribityl-dedimethyl-toxoflavin. This pathway includes the action of specific methyltransferases that convert precursor molecules into toxoflavin through stepwise methylation processes .

The synthesis can also be influenced by environmental factors and the genetic makeup of the producing organism, which determines the efficiency and yield of toxoflavin production.

Toxoflavin's applications are primarily observed in agriculture and biotechnology. As a phytotoxin, it serves as a model compound for studying plant-pathogen interactions and developing biocontrol strategies against bacterial diseases in crops. Additionally, due to its cytotoxic properties, there is ongoing research into its potential use in cancer therapy and other medical applications where targeted cell death is beneficial .

Moreover, understanding its degradation pathways can lead to improved methods for managing soil health and mitigating the effects of bacterial toxins in agricultural settings.

Studies on the interactions involving toxoflavin have revealed its role in modulating plant immune responses. It has been shown that toxoflavin can interfere with signaling pathways that are crucial for plant defense mechanisms. For instance, research indicates that certain enzymes can degrade toxoflavin, potentially serving as an antivirulence strategy against Burkholderia-mediated diseases .

Additionally, investigations into how toxoflavin interacts with cellular components have provided insights into its mechanism of action at the molecular level.

Toxoflavin shares structural similarities with several other compounds known for their biological activity. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Toxoflavin | Azapteridine | Phytotoxicity | Redox properties leading to cell viability reduction |

| Fervenulin | Azapteridine | Antimicrobial activity | Less toxic compared to toxoflavin |

| Bongkrekic Acid | Fatty acid derivative | Inhibitor of mitochondrial function | Known for severe toxicity in humans |

| Reumycin | Antibiotic | Antibacterial | Exhibits unique resistance mechanisms |

Toxoflavin's distinct redox properties and specific interaction with plant cells set it apart from these compounds, making it a significant subject of study within phytopathology.

The toxoflavin biosynthetic machinery in Burkholderia glumae is encoded by a well-characterized gene cluster consisting of the toxABCDE operon, which represents one of the most extensively studied bacterial azapteridine biosynthetic systems [1] [2]. This polycistronic operon is located on chromosome 2 of the bacterial genome and comprises five genes organized in a contiguous fashion: toxA, toxB, toxC, toxD, and toxE [1] [2] [3].

The genetic organization follows a classical operon structure where all five genes are co-transcribed as a single messenger RNA molecule under the control of shared regulatory elements [4] [5]. The toxA gene, positioned at the beginning of the operon, encodes the dual-specificity methyltransferase responsible for the final steps of toxoflavin biosynthesis [1] [2]. Downstream from toxA, the genes toxB through toxE encode enzymes that catalyze the earlier steps of the biosynthetic pathway, with each gene product serving distinct biochemical functions essential for toxoflavin production [1] [2] [6].

Complementing the biosynthetic operon is the toxFGHI gene cluster, which encodes components of the toxoflavin transport system [4] [5] [7]. These genes are organized as a separate polycistronic unit and exhibit significant similarity to resistance-nodulation-division efflux systems, indicating their role in toxoflavin secretion and cellular protection [4] [5]. The coordinated expression of both the toxABCDE biosynthetic operon and the toxFGHI transport operon is crucial for effective toxoflavin production and release by the bacterial cell [4] [5].

The genetic architecture of the tox system demonstrates evolutionary conservation across different Burkholderia species, with homologous gene clusters identified in Burkholderia gladioli and other related species [8] [9]. This conservation underscores the biological importance of toxoflavin as a virulence factor and suggests that the biosynthetic pathway represents an ancient metabolic capability within the Burkholderia genus [8] [9].

Biosynthetic Pathway Elucidation

The biosynthetic pathway of toxoflavin has been elucidated through a combination of heterologous reconstitution studies, biochemical characterization, and structural analysis [10] [11]. The pathway initiates with guanosine triphosphate as the starting substrate and proceeds through a series of enzymatically catalyzed transformations that ultimately yield the azapteridine toxoflavin [10] [11] [3].

Recent advances in pathway reconstruction have revealed the presence of previously unknown intermediates, including the novel compound ribityl-dedimethyl-toxoflavin [10] [11]. This intermediate was identified through heterologous reconstitution experiments in Escherichia coli, where the complete Burkholderia toxoflavin biosynthetic machinery was functionally expressed [10] [11]. The identification of this ribityl-containing intermediate has provided crucial insights into the mechanism by which the pathway diverges from riboflavin biosynthesis [10] [11].

The pathway shares its initial steps with riboflavin biosynthesis, as evidenced by the homology between toxB and ribA (encoding guanosine triphosphate cyclohydrolase two), and between toxE and ribD (encoding the bifunctional deaminase/reductase) [12] [13]. However, the pathway diverges significantly in its later steps, where unique enzymatic activities convert the shared intermediates into the distinctive azapteridine structure of toxoflavin [10] [11].

A particularly notable discovery has been the characterization of a cofactorless oxidase that catalyzes the conversion of ribityl-dedimethyl-toxoflavin to ribose and dedimethyl-toxoflavin [10] [11]. This oxidase represents a unique enzymatic activity that cleaves the ribityl side chain while maintaining the azapteridine core structure, thereby preparing the molecule for the final methylation reactions [10] [11]. The identification of this enzyme has resolved longstanding questions about how the pathway generates the appropriate substrate for the terminal methyltransferase reactions [10] [11].

ToxA as a Dual Specificity Methyltransferase

ToxA represents one of the most thoroughly characterized enzymes in the toxoflavin biosynthetic pathway, functioning as a dual-specificity S-adenosylmethionine-dependent methyltransferase that catalyzes the final two steps of toxoflavin biosynthesis [1] [2] [14]. Structural and biochemical studies have demonstrated that ToxA performs two consecutive methylation reactions, converting 1,6-didemethyltoxoflavin to toxoflavin through sequential methylation events [1] [2] [14].

The enzyme exhibits a Class I methyltransferase fold with an N-terminal extension that plays a critical role in substrate binding and catalysis [1] [2] [14]. Crystal structures of ToxA complexes have revealed the molecular basis of the dual methyltransferase activity, showing that the enzyme accommodates two distinct azapteridine orientations that position either nitrogen-6 or nitrogen-1 for methylation [1] [2] [14]. These orientations are coplanar with a 140-degree rotation between them, allowing the enzyme to perform both methylation reactions at the same active site [1] [2] [14].

The methylation sequence follows a specific order, with initial methylation occurring at nitrogen-6 of 1,6-didemethyltoxoflavin, followed by methylation at nitrogen-1 of the resulting 1-demethyltoxoflavin intermediate [1] [2] [14]. This sequential mechanism has been confirmed through biochemical studies that demonstrate complete conversion of 1,6-didemethyltoxoflavin to toxoflavin, with accumulation of 1-demethyltoxoflavin under certain conditions but never 6-demethyltoxoflavin [1] [2] [14].

A particularly interesting feature of ToxA is the presence of tyrosine-7 at a structurally conserved position found in various methyltransferases [1] [2] [14]. Mutagenesis studies have revealed that the hydroxyl group of tyrosine-7 plays a crucial role in opening and closing the active site during the multistep reaction [1] [2] [14]. Crystal structures of ToxA-tyrosine-7-phenylalanine mutants consistently show a closed active site, whereas structures of ToxA-tyrosine-7-alanine mutants consistently show an open active site, indicating that this residue controls conformational changes essential for substrate binding and product release [1] [2] [14].

Functions of ToxB, ToxC, ToxD, and ToxE in Biosynthesis

The enzymes encoded by toxB, toxC, toxD, and toxE collectively catalyze the conversion of guanosine triphosphate to the 1,6-didemethyltoxoflavin substrate required by ToxA [12] [13] [15]. Each enzyme performs distinct biochemical functions that are essential for toxoflavin production [12] [13] [15].

ToxB functions as a canonical guanosine triphosphate cyclohydrolase two, catalyzing the committed step in toxoflavin biosynthesis [12] [13] [16]. The enzyme exhibits kinetic parameters comparable to the Burkholderia glumae riboflavin biosynthetic enzyme RibA, demonstrating that both proteins function as guanosine triphosphate cyclohydrolase two isozymes [12] [13]. When toxB is inactivated, toxoflavin production is completely abolished, and introduction of a functional ribA gene can restore toxoflavin production in a toxB mutant [12] [13]. However, the chromosomal copy of ribA is unable to support toxoflavin production in the absence of toxB, indicating that specific expression patterns or protein interactions are required for proper pathway function [12] [13].

ToxC encodes a WD40 repeat protein that serves as a scaffolding component in the toxoflavin biosynthetic metabolon [12] [13] [17]. WD40 repeat proteins are known to fold into β-propeller structures that provide platforms for protein-protein interactions and assembly of multiprotein complexes [17]. In the context of toxoflavin biosynthesis, toxBC co-expression is critical for efficient toxoflavin production under certain growth conditions [12] [13]. On Luria-Bertani agar medium, toxAB alone is incapable of complementing a toxB deletion mutant, whereas toxABC can induce toxoflavin accumulation up to 80 percent of wild-type levels [12] [13]. This observation suggests that ToxC acts as a scaffolding protein that facilitates proper organization of the biosynthetic machinery [12] [13].

ToxD has been characterized as an essential enzyme for toxoflavin production, and recent structural studies have provided insights into its mechanism [6] [15]. The crystal structure of ToxD reveals a dimeric enzyme with a citrate molecule bound in the putative active site [6] [15]. Site-directed mutagenesis studies using the ToxD homolog from Pseudomonas protegens have identified twelve conserved residues in the putative active site, eight of which are essential for toxoflavin production [6] [15]. The enzyme appears to be involved in the conversion of ribityl-containing intermediates to the dedimethyl-toxoflavin precursor required for the final methylation steps [6] [15].

ToxE functions as a bifunctional deaminase/reductase that is homologous to RibD from riboflavin biosynthesis [12] [18] [19]. This enzyme catalyzes both deamination and reduction reactions on pyrimidine ring intermediates, similar to its role in riboflavin biosynthesis [18] [19]. The bifunctional nature of ToxE allows it to perform two consecutive enzymatic transformations, streamlining the biosynthetic pathway by reducing the number of required enzymes [18] [19]. The enzyme exhibits specificity for both nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate as cofactors for its reductase activity [18] [19].

Regulation of Toxoflavin Production

The regulation of toxoflavin production involves a complex network of transcriptional regulators that ensure appropriate timing and environmental responsiveness of toxoflavin biosynthesis [4] [5] [7] [20]. Two major transcriptional regulators, ToxR and ToxJ, work in concert to control the expression of both the toxABCDE biosynthetic operon and the toxFGHI transport operon [4] [5] [7] [20].

ToxR is a LysR-type transcriptional regulator that requires toxoflavin as a coinducer for its activity [4] [5] [7] [20]. This creates a positive feedback loop where the product of the biosynthetic pathway enhances its own production [4] [5] [7] [20]. Biochemical and physical evidence demonstrates that ToxR binds directly to the regulatory regions of both tox operons, recognizing specific DNA sequences that contain the conserved T-N11-A motif characteristic of LysR-type regulator binding sites [4] [5] [7] [20]. The protein functions as a tetramer, as evidenced by size exclusion chromatography and mutational analysis [4] [5].

ToxJ serves as an additional transcriptional activator required for tox gene expression [4] [5] [7] [20]. Unlike ToxR, ToxJ expression is regulated by the quorum sensing system, creating a hierarchical regulatory cascade [4] [5] [7] [20]. Gel mobility shift assays and deoxyribonuclease one protection analyses have demonstrated that both ToxR and ToxJ bind simultaneously to the regulatory regions of both tox operons [4] [5] [7] [20]. When both proteins are present together, larger DNA-protein complexes are formed, indicating cooperative binding to the promoter regions [4] [5] [7] [20].

The simultaneous binding of ToxR and ToxJ to the same regulatory regions represents a unique regulatory mechanism where two different types of transcriptional activators work together to control gene expression [4] [5]. This dual regulation ensures that toxoflavin production is tightly controlled and occurs only when both quorum sensing signals are present and toxoflavin itself is available as a coinducer [4] [5]. The bacterial cells maintain tight control over toxoflavin production by keeping toxJ expression under quorum sensing control while requiring ToxR to use toxoflavin as a coinducer [4] [5].

Quorum Sensing Control Mechanisms

The quorum sensing system of Burkholderia glumae represents the primary regulatory mechanism controlling toxoflavin production, operating through a classical LuxI/LuxR-type system with additional novel regulatory elements [21] [7] [20] [22]. The core components of this system include TofI, a LuxI homolog responsible for signal molecule synthesis, and TofR, a LuxR homolog that functions as the signal receptor [21] [7] [20] [22].

TofI catalyzes the biosynthesis of N-octanoyl homoserine lactone (C8-HSL), which serves as the primary quorum sensing signal molecule for toxoflavin regulation [7] [20] [22]. The enzyme also produces N-hexanoyl homoserine lactone, though C8-HSL appears to be the primary effector molecule [7] [20]. As bacterial cell density increases, the concentration of these acyl homoserine lactone molecules reaches a threshold that triggers the quorum sensing response [7] [20] [22].

TofR functions as the cognate receptor for C8-HSL, and the C8-HSL-TofR complex activates the expression of toxJ, creating a regulatory cascade where quorum sensing controls the expression of the transcriptional activator required for tox gene expression [7] [20] [22]. This hierarchical organization ensures that toxoflavin production is tightly linked to bacterial population density [7] [20] [22].

The discovery of tofM has revealed the existence of additional regulatory pathways that operate independently of the classical TofI/TofR quorum sensing system [22] [23]. TofM is located in the intergenic region between tofI and tofR and functions as a positive regulator for toxoflavin production [22] [23]. Importantly, tofI and tofR mutants can still produce toxoflavin under certain growth conditions, particularly when grown on solid media with high bacterial density, indicating that TofM provides an alternative regulatory pathway [22] [23].

The tofM mutant strain produces significantly less toxoflavin and exhibits attenuated virulence compared to the wild-type strain, demonstrating that TofM plays a crucial role in both toxoflavin production and bacterial pathogenesis [22] [23]. The function of TofM appears to be growth condition-dependent, supplementing the TofI/TofR quorum sensing system in liquid media while providing TofI/TofR-independent regulation on solid media [22] [23].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

Wikipedia

Dates

2: Katoh M, Katoh M. WNT signaling pathway and stem cell signaling network. Clin Cancer Res. 2007 Jul 15;13(14):4042-5. Review. PubMed PMID: 17634527.